molecular formula C25H34O4S B4990699 2,2'-[(5-butyl-2-thienyl)methylene]bis(5,5-dimethyl-1,3-cyclohexanedione)

2,2'-[(5-butyl-2-thienyl)methylene]bis(5,5-dimethyl-1,3-cyclohexanedione)

Cat. No. B4990699
M. Wt: 430.6 g/mol
InChI Key: KJEZTOPPACCGJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2'-[(5-butyl-2-thienyl)methylene]bis(5,5-dimethyl-1,3-cyclohexanedione), also known as BTTC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BTTC is a yellow crystalline powder that is synthesized through a multistep process.

Mechanism of Action

The mechanism of action of 2,2'-[(5-butyl-2-thienyl)methylene]bis(5,5-dimethyl-1,3-cyclohexanedione) is not fully understood. However, it is believed that 2,2'-[(5-butyl-2-thienyl)methylene]bis(5,5-dimethyl-1,3-cyclohexanedione) acts as a charge transport material in organic electronic devices. 2,2'-[(5-butyl-2-thienyl)methylene]bis(5,5-dimethyl-1,3-cyclohexanedione) has a low-lying lowest unoccupied molecular orbital (LUMO) energy level, which makes it an efficient electron acceptor. This property of 2,2'-[(5-butyl-2-thienyl)methylene]bis(5,5-dimethyl-1,3-cyclohexanedione) makes it an ideal candidate for use in organic electronic devices.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of 2,2'-[(5-butyl-2-thienyl)methylene]bis(5,5-dimethyl-1,3-cyclohexanedione). However, studies have shown that 2,2'-[(5-butyl-2-thienyl)methylene]bis(5,5-dimethyl-1,3-cyclohexanedione) is non-toxic and does not cause any adverse effects on human health. Further studies are needed to investigate the potential biochemical and physiological effects of 2,2'-[(5-butyl-2-thienyl)methylene]bis(5,5-dimethyl-1,3-cyclohexanedione).

Advantages and Limitations for Lab Experiments

One of the major advantages of using 2,2'-[(5-butyl-2-thienyl)methylene]bis(5,5-dimethyl-1,3-cyclohexanedione) in lab experiments is its high purity. 2,2'-[(5-butyl-2-thienyl)methylene]bis(5,5-dimethyl-1,3-cyclohexanedione) can be easily synthesized and purified, which makes it an ideal candidate for use in various research applications. However, one of the limitations of using 2,2'-[(5-butyl-2-thienyl)methylene]bis(5,5-dimethyl-1,3-cyclohexanedione) is its high cost. 2,2'-[(5-butyl-2-thienyl)methylene]bis(5,5-dimethyl-1,3-cyclohexanedione) is a relatively expensive compound, which may limit its use in certain research applications.

Future Directions

There are several future directions for the research on 2,2'-[(5-butyl-2-thienyl)methylene]bis(5,5-dimethyl-1,3-cyclohexanedione). One of the major directions is the development of new synthetic methods for 2,2'-[(5-butyl-2-thienyl)methylene]bis(5,5-dimethyl-1,3-cyclohexanedione) that are more efficient and cost-effective. Another direction is the investigation of the potential applications of 2,2'-[(5-butyl-2-thienyl)methylene]bis(5,5-dimethyl-1,3-cyclohexanedione) in other fields such as biomedicine and catalysis. Furthermore, the development of new organic electronic devices using 2,2'-[(5-butyl-2-thienyl)methylene]bis(5,5-dimethyl-1,3-cyclohexanedione) as a building block is also an area of future research.

Synthesis Methods

2,2'-[(5-butyl-2-thienyl)methylene]bis(5,5-dimethyl-1,3-cyclohexanedione) is synthesized through a multistep process that involves the condensation of 5-butyl-2-thiophene carboxaldehyde with 5,5-dimethyl-1,3-cyclohexanedione. The resulting product is then purified through recrystallization to obtain pure 2,2'-[(5-butyl-2-thienyl)methylene]bis(5,5-dimethyl-1,3-cyclohexanedione).

Scientific Research Applications

2,2'-[(5-butyl-2-thienyl)methylene]bis(5,5-dimethyl-1,3-cyclohexanedione) has been extensively studied for its potential applications in various fields. One of the major applications of 2,2'-[(5-butyl-2-thienyl)methylene]bis(5,5-dimethyl-1,3-cyclohexanedione) is in the field of organic electronics. 2,2'-[(5-butyl-2-thienyl)methylene]bis(5,5-dimethyl-1,3-cyclohexanedione) has been used as a building block for the synthesis of organic semiconductors that can be used in the fabrication of organic electronic devices such as organic field-effect transistors, organic light-emitting diodes, and organic solar cells.

properties

IUPAC Name

2-[(5-butylthiophen-2-yl)-(4,4-dimethyl-2,6-dioxocyclohexyl)methyl]-5,5-dimethylcyclohexane-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H34O4S/c1-6-7-8-15-9-10-20(30-15)23(21-16(26)11-24(2,3)12-17(21)27)22-18(28)13-25(4,5)14-19(22)29/h9-10,21-23H,6-8,11-14H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJEZTOPPACCGJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(S1)C(C2C(=O)CC(CC2=O)(C)C)C3C(=O)CC(CC3=O)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H34O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4,4-Dimethyl-2,6-dioxocyclohexyl)(5-butyl(2-thienyl))methyl]-5,5-dimethylc yclohexane-1,3-dione

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